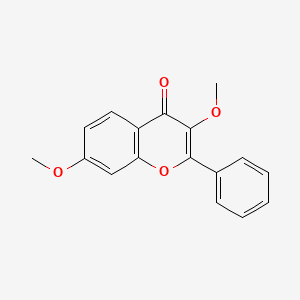

3,7-Dimethoxyflavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,7-Dimethoxyflavone is a flavonoid, a type of plant-based compound with antioxidant properties . It’s found in various plants and has been studied for its potential health benefits . It has been found to inhibit the growth of cancer cells by binding to the enzyme prenyltransferase .

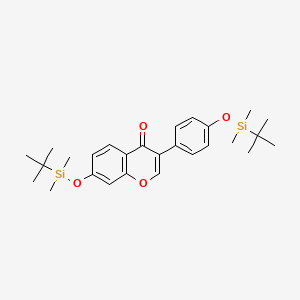

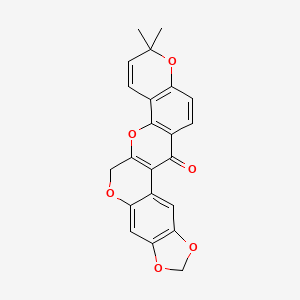

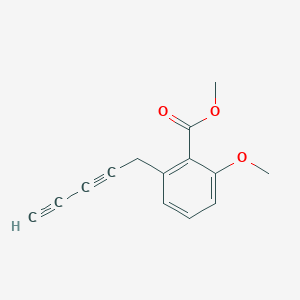

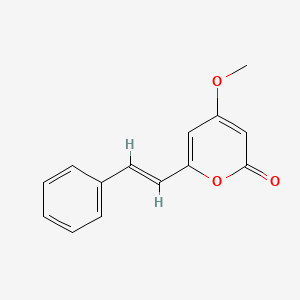

Molecular Structure Analysis

The molecular formula of this compound is C17H14O4 . It has a molecular weight of 282.29 . The structure includes two methoxy groups (OCH3), which make the compound more lipophilic than hydroxyl flavones .Physical And Chemical Properties Analysis

This compound is a solid compound . Its properties are influenced by the presence of methoxy groups, which increase its lipophilicity compared to hydroxyl flavones .Wissenschaftliche Forschungsanwendungen

Anti-Invasive Activity : 3,7-Dimethoxyflavone demonstrated anti-invasive activity at concentrations ranging from 1 to 100 µM without cytotoxic effects in a study on MCF-7/6 human mammary carcinoma cells. This effect was reversible and did not inhibit the growth of cell aggregates or heart fragments in suspension culture (Parmar et al., 1994).

Antidiabetic and Hypolipidemic Effects : A study on streptozotocin-induced diabetic rats found that 5,7-Dimethoxyflavone significantly reduced blood sugar and glycosylated hemoglobin levels. It also increased non-enzymic antioxidants and had a hypolipidemic effect by reducing serum triglycerides and cholesterol levels (Xie, Zhang, & Su, 2019).

Inhibition of Drug Metabolizing Enzymes : 5,7-Dimethoxyflavone, a component of Kaempferia parviflora, inhibited the drug metabolizing enzyme family cytochrome P450 3As, potentially increasing blood concentrations of drugs metabolized by CYP3As (Ochiai et al., 2018).

Pharmacokinetics and Tissue Distribution : A study on mice showed that 5,7-Dimethoxyflavone accumulated significantly in various tissues after oral administration, with the highest accumulation in the gut, liver, and kidney. This could be critical in evaluating the in vivo translation of its beneficial effects (Bei & An, 2016).

Anticancer Activity : this compound showed anticancer properties, as indicated by a study where it inhibited invasive potentials and stemness in glioblastoma multiforme cells. It functioned as a negative agent against the aggressiveness of these cancer cells (Bae et al., 2014).

Antinociceptive Effect : Certain dimethoxy flavones, including this compound, demonstrated significant antinociceptive action in mice, suggesting their potential for pain management (Pandurangan et al., 2014).

Biotransformation by Fungi : Research on biotransformation of 5,7-Dimethoxyflavone by entomopathogenic filamentous fungi indicated the ability of these fungi to selectively demethylate/hydroxylate and glycosylate this compound, potentially creating derivatives with varied biological activities (Łużny et al., 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,7-dimethoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-9-13-14(10-12)21-16(17(20-2)15(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDZOPXQZSXGSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347356 |

Source

|

| Record name | 3,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20950-52-1 |

Source

|

| Record name | 3,7-Dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.